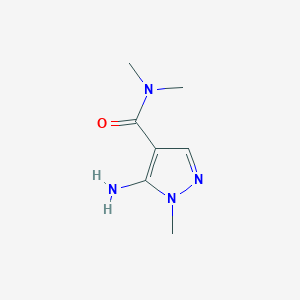![molecular formula C19H18Cl2N2O4 B2978110 8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 688343-16-0](/img/structure/B2978110.png)
8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with multiple functional groups. It contains two chloro groups, a dimethoxyphenyl group, and a 2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one moiety. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the compound likely requires multi-step synthesis involving the formation of the oxadiazocin ring and the introduction of the chloro and dimethoxyphenyl groups.Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the oxadiazocin ring and multiple functional groups. The electron-donating methoxy groups and electron-withdrawing chloro groups could have interesting effects on the compound’s chemical behavior.Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s challenging to provide a detailed chemical reactions analysis. The compound’s reactivity is likely influenced by the oxadiazocin ring and the various functional groups present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of chloro and methoxy groups could affect its polarity, solubility, and reactivity.Scientific Research Applications
Antimicrobial and Antitumor Activity
Research has revealed that compounds related to 8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one show potential in antimicrobial and antitumor applications. For instance, Xia et al. (2011) identified compounds from a marine endophytic fungus showing moderate antitumor and antimicrobial activity (Xia et al., 2011). Similarly, Rasool et al. (2016) synthesized molecules with multiple functional groups that exhibited substantial antibacterial activity and lipoxygenase inhibitory activity (Rasool et al., 2016).
Antibacterial Evaluation
Several studies have focused on synthesizing and evaluating the antibacterial properties of compounds structurally similar to the chemical . For example, Rehman et al. (2016) explored the antibacterial potential of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives, which demonstrated moderate effectiveness against both Gram-positive and Gram-negative bacteria (Rehman et al., 2016).
Anticancer Potential
Compounds related to 8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one have also been studied for their anticancer properties. A study by Hafez et al. (2016) synthesized novel pyrazole derivatives with significant anticancer activity compared to the reference drug doxorubicin (Hafez et al., 2016).
Safety And Hazards
Without specific safety data for this compound, it’s difficult to comment on its potential hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. If it’s a novel compound, initial studies might focus on its synthesis and basic physical and chemical properties.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies or data on this compound would be needed.
properties
IUPAC Name |
4-chloro-10-(5-chloro-2,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4/c1-19-9-13(11-6-10(20)4-5-15(11)27-19)22-18(24)23(19)14-7-12(21)16(25-2)8-17(14)26-3/h4-8,13H,9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZBDQATSBDCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC(=C(C=C4OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/no-structure.png)
![Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2978030.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2978031.png)

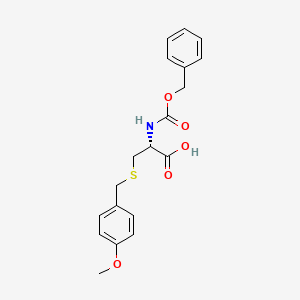
![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2978036.png)
![Spiro[2.3]hexan-4-amine hydrochloride](/img/structure/B2978038.png)
![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2978040.png)
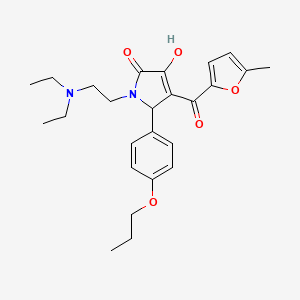
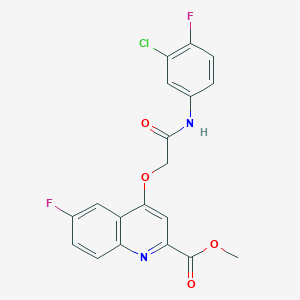
![Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate](/img/structure/B2978044.png)
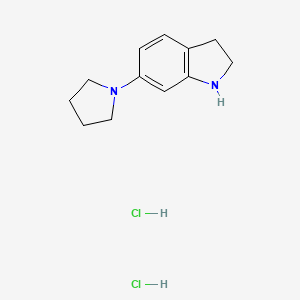
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2978046.png)
